molecular formula C16H31NO3Si2 B577205 2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine CAS No. 10538-87-1

2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine

Cat. No.: B577205
CAS No.: 10538-87-1
M. Wt: 341.598
InChI Key: JBLYIRLEXAJVKB-UHFFFAOYSA-N
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Description

2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine is a derivative of metanephrine, a metabolite of the catecholamine hormones epinephrine and norepinephrine. This compound is formed by the silylation of metanephrine, resulting in the addition of two trimethylsilyl groups. The silylation process enhances the compound’s stability and volatility, making it suitable for various analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine is typically synthesized through the silylation of metanephrine using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is usually carried out at room temperature or slightly elevated temperatures (around 70°C) to ensure complete silylation .

Industrial Production Methods: In an industrial setting, the production of metanephrine bis(trimethylsilyl) ether involves the use of large-scale silylation reactors where metanephrine is reacted with silylating agents under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or chromatography to remove any unreacted starting materials or byproducts.

Chemical Reactions Analysis

Types of Reactions: 2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine primarily undergoes substitution reactions due to the presence of the trimethylsilyl groups. These reactions often involve the replacement of the silyl groups with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions yield halogenated derivatives of metanephrine, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of metanephrine bis(trimethylsilyl) ether involves its role as a derivatizing agent. The trimethylsilyl groups enhance the compound’s volatility and stability, facilitating its detection and quantification in analytical techniques such as GC-MS. The molecular targets and pathways involved are primarily related to the catecholamine metabolism, where the compound serves as a stable derivative for accurate measurement of metanephrine levels in biological samples .

Comparison with Similar Compounds

    Normetanephrine bis(trimethylsilyl) ether: Similar to metanephrine bis(trimethylsilyl) ether, this compound is a silylated derivative of normetanephrine and is used in similar analytical applications.

    Epinephrine bis(trimethylsilyl) ether: Another silylated derivative, used for the analysis of epinephrine in biological samples.

Uniqueness: 2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine is unique due to its specific application in the analysis of metanephrine, a key metabolite of epinephrine and norepinephrine. Its stability and volatility make it particularly suitable for GC-MS, providing accurate and reliable results in both research and clinical settings .

Properties

CAS No.

10538-87-1

Molecular Formula

C16H31NO3Si2

Molecular Weight

341.598

IUPAC Name

2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine

InChI

InChI=1S/C16H31NO3Si2/c1-17-16(20-22(6,7)8)12-13-9-10-14(15(11-13)18-2)19-21(3,4)5/h9-11,16-17H,12H2,1-8H3

InChI Key

JBLYIRLEXAJVKB-UHFFFAOYSA-N

SMILES

CNC(CC1=CC(=C(C=C1)O[Si](C)(C)C)OC)O[Si](C)(C)C

Origin of Product

United States

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